molecular formula C12H11ClO3 B1360997 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one CAS No. 933916-95-1

4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Cat. No.: B1360997
CAS No.: 933916-95-1
M. Wt: 238.66 g/mol
InChI Key: QYPQQESJVUOZBT-UHFFFAOYSA-N
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Description

4-(chloromethyl)-6-ethoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of aromatic compounds with a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and dyes. The presence of the chloromethyl and ethoxy groups in the structure of this compound imparts unique chemical properties that make it valuable for specific applications.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antifungal activity

Mode of Action

Based on the antifungal activity of similar compounds , it’s possible that this compound interacts with its targets by disrupting essential biological processes in the fungi, leading to their inhibition or death. The specific interactions and resulting changes would need to be investigated further.

Biochemical Pathways

The downstream effects of these disruptions could include inhibited growth or cell death .

Result of Action

If the compound does exhibit antifungal activity, the result of its action could be the inhibition of fungal growth or the death of fungal cells

Preparation Methods

The synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one typically involves the chloromethylation of 6-ethoxy-2H-chromen-2-one. This reaction can be carried out using a mixture of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the chromen-2-one substrate to yield the desired product.

Chemical Reactions Analysis

4-(chloromethyl)-6-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(chloromethyl)-6-ethoxy-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the chloromethyl and ethoxy groups, which impart specific chemical and biological properties that are not present in other similar compounds.

Properties

IUPAC Name

4-(chloromethyl)-6-ethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-2-15-9-3-4-11-10(6-9)8(7-13)5-12(14)16-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPQQESJVUOZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649292
Record name 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933916-95-1
Record name 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933916-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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